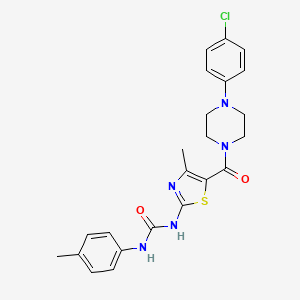
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a piperazine moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the thiazole ring contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that it demonstrates moderate to strong inhibition against pathogens such as Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies show that it possesses strong inhibitory effects on urease with IC50 values comparable to established inhibitors .
- Anticancer Potential : Preliminary research suggests that the compound may have anticancer properties, particularly in the treatment of bladder cancer and other malignancies. Its mechanism likely involves modulation of cellular pathways associated with cancer cell proliferation .
Antibacterial Activity
A study synthesized derivatives of similar structures and tested their antibacterial efficacy. The results showed that compounds with a piperazine core had enhanced activity against various bacterial strains. For instance, compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against E. coli and Bacillus subtilis .
Enzyme Inhibition Studies
The enzyme inhibition profile of the compound was investigated through docking studies and biochemical assays. The findings indicated that it effectively binds to the active sites of AChE, showing potential as a therapeutic agent for conditions like Alzheimer's disease . Additionally, the urease inhibition was significant, suggesting possible applications in treating urinary tract infections .
Anticancer Studies
Research focusing on the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines. In vitro assays demonstrated that it inhibited cell growth in breast cancer and colorectal cancer models, with mechanisms involving cell cycle arrest and apoptosis .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with derivatives of this compound compared to standard antibiotics.
- Enzyme Inhibition in Alzheimer’s Models : Animal models treated with the compound exhibited reduced AChE activity, correlating with improved cognitive function in tests designed to assess memory retention.
- Cancer Treatment Trials : Early-phase clinical trials indicated promising results in patients with advanced bladder cancer, where the compound showed a favorable safety profile and preliminary efficacy.
Propiedades
IUPAC Name |
1-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-3-7-18(8-4-15)26-22(31)27-23-25-16(2)20(32-23)21(30)29-13-11-28(12-14-29)19-9-5-17(24)6-10-19/h3-10H,11-14H2,1-2H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUPEZTBVYYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













